molecular formula C19H31ClN2O2 B13740498 2-(Diethylamino)cyclohexyl 2,6-dimethylcarbanilate hydrochloride CAS No. 20186-59-8

2-(Diethylamino)cyclohexyl 2,6-dimethylcarbanilate hydrochloride

Cat. No.: B13740498
CAS No.: 20186-59-8
M. Wt: 354.9 g/mol
InChI Key: DBUNPYXYADYXLH-UHFFFAOYSA-N
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Description

2-(Diethylamino)cyclohexyl 2,6-dimethylcarbanilate hydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a diethylamino group, a cyclohexyl ring, and a dimethylcarbanilate moiety, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)cyclohexyl 2,6-dimethylcarbanilate hydrochloride typically involves multiple steps. One common method includes the reaction of 2,6-dimethylphenyl isocyanate with 2-(diethylamino)cyclohexanol in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)cyclohexyl 2,6-dimethylcarbanilate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, especially at the diethylamino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(Diethylamino)cyclohexyl 2,6-dimethylcarbanilate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)cyclohexyl 2,6-dimethylcarbanilate hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the biological context. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Diethylamino)ethyl 2-cyclohexyl-2-isobutylacetate
  • 2-(Diethylamino)ethyl 1-cyclohexylcyclohexanecarboxylate
  • 2-(Dimethylamino)ethyl chloride hydrochloride

Uniqueness

2-(Diethylamino)cyclohexyl 2,6-dimethylcarbanilate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

20186-59-8

Molecular Formula

C19H31ClN2O2

Molecular Weight

354.9 g/mol

IUPAC Name

[2-[(2,6-dimethylphenyl)carbamoyloxy]cyclohexyl]-diethylazanium;chloride

InChI

InChI=1S/C19H30N2O2.ClH/c1-5-21(6-2)16-12-7-8-13-17(16)23-19(22)20-18-14(3)10-9-11-15(18)4;/h9-11,16-17H,5-8,12-13H2,1-4H3,(H,20,22);1H

InChI Key

DBUNPYXYADYXLH-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)C1CCCCC1OC(=O)NC2=C(C=CC=C2C)C.[Cl-]

Origin of Product

United States

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